![molecular formula C10H2Br2O2S2 B11784810 2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11784810.png)
2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromothieno2,3-fbenzothiole-4,8-dione is a chemical compound with the molecular formula C10H2Br2O2S2. It is known for its unique structure, which includes a thieno2,3-fbenzothiole core with bromine atoms at the 2 and 6 positions and dione groups at the 4 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromothieno2,3-fbenzothiole-4,8-dione typically involves the bromination of thieno2,3-fbenzothiole-4,8-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or dichloromethane .
Industrial Production Methods
While specific industrial production methods for 2,6-dibromothieno2,3-fbenzothiole-4,8-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle large quantities of bromine and other reagents .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromothieno2,3-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The dione groups can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
2,6-Dibromothieno2,3-fbenzothiole-4,8-dione has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Electronics: The compound is investigated for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Chemical Synthesis:
Mecanismo De Acción
The mechanism by which 2,6-dibromothieno2,3-fbenzothiole-4,8-dione exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and dione groups influences the compound’s electron distribution, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic electronics .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromobenzo[1,2-b4,5-b’]dithiophene-4,8-dione: Similar in structure but with different electronic properties due to the benzo core.
2,6-Dibromo-1,5-dithia-s-indacene-4,8-dione: Another related compound with variations in the sulfur-containing rings.
Uniqueness
2,6-Dibromothieno2,3-fbenzothiole-4,8-dione is unique due to its specific arrangement of bromine atoms and dione groups, which confer distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .
Propiedades
Fórmula molecular |
C10H2Br2O2S2 |
|---|---|
Peso molecular |
378.1 g/mol |
Nombre IUPAC |
2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H2Br2O2S2/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H |
Clave InChI |
SHUYYKQUFOHRKK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1C(=O)C3=C(C2=O)C=C(S3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784727.png)
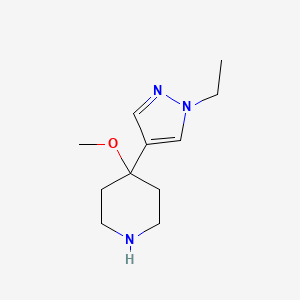
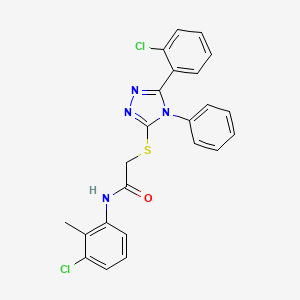
![Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate](/img/structure/B11784739.png)

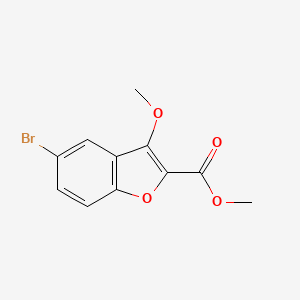
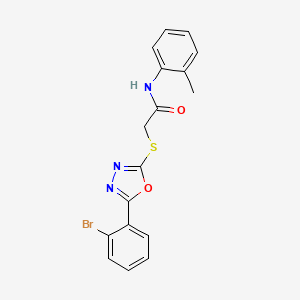
![Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B11784774.png)
![(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B11784781.png)
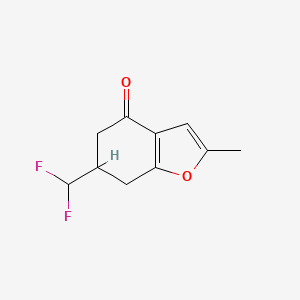
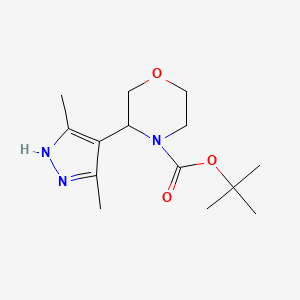

![2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11784804.png)

